molecular formula C32H22Cl2N6O2S2 B2417072 1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone CAS No. 452089-28-0

1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

Cat. No. B2417072
CAS RN: 452089-28-0
M. Wt: 657.59
InChI Key: HYLYOWXKKCLWIA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone is a useful research compound. Its molecular formula is C32H22Cl2N6O2S2 and its molecular weight is 657.59. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-Inflammatory Activity

A study focused on the synthesis of derivatives related to 1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone revealed potential anti-inflammatory properties. Through the carrageenan-induced paw edema test on Wistar albino rats, certain synthesized compounds demonstrated significant anti-inflammatory activity, comparable to that of indomethacin, but with a reduced risk of gastric irritation due to the absence of a carboxyl group in their structure (Karande & Rathi, 2017).

Molecular Rearrangements and Synthesis Techniques

Another aspect of research on such compounds involves exploring their chemical properties and reactivity. For instance, the study of molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles indicated that certain substituents can significantly influence the equilibrium of structural isomers. This research provides insights into synthesizing 1-alkyl-1,2,3-triazole-4-carbaldehydes from phenyl derivatives, offering a pathway to new compounds with potential biological activities (L'abbé et al., 1990).

Antifungal and Cytotoxicity Studies

The synthesis and evaluation of 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives revealed significant antifungal activities against a range of pathogens. Compounds within this group exhibited promising results against Gibberella zeae, Fusarium oxysporium, and Cytospora mandshurica, highlighting their potential in developing new antifungal agents. Notably, specific derivatives showed high antifungal activities with minimal cytotoxic effects, suggesting their safety for further pharmaceutical development (Ruan et al., 2011).

properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22Cl2N6O2S2/c33-23-15-11-21(12-16-23)27(41)19-43-31-37-35-29(39(31)25-7-3-1-4-8-25)30-36-38-32(40(30)26-9-5-2-6-10-26)44-20-28(42)22-13-17-24(34)18-14-22/h1-18H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLYOWXKKCLWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)C4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22Cl2N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

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